7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-10-3-2-8-6-9-4-5-13-12(9)14-11(8)7-10/h2-3,6-7H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPJQHXCCTXKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC3=C(CCN3)C=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Methoxy 1h,2h,3h Pyrrolo 2,3 B Quinoline and Its Analogues
Established Synthetic Pathways for the Pyrrolo[2,3-b]quinoline Core
The construction of the pyrrolo[2,3-b]quinoline nucleus can be achieved through several strategic approaches, including multi-component reactions, cyclization reactions, and palladium-catalyzed coupling methods. These methodologies offer versatile entries to a range of substituted pyrroloquinolines.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) provide an efficient means of assembling complex molecular architectures from simple starting materials in a single synthetic operation. Various MCRs have been successfully employed for the synthesis of diverse quinoline (B57606) and pyrroloquinoline scaffolds. researchgate.net For instance, a series of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, including a 7-methoxy analog, have been synthesized utilizing a post-Ugi modification strategy. wikipedia.org This approach highlights the power of isocyanide-based MCRs in rapidly building the core structure.
Another notable example involves the three-component synthesis of fully aromatic 1H-pyrazolo[3,4-b]quinolines. researchgate.net Although this leads to a pyrazolo-fused system, the underlying principles of bringing together multiple components to construct the quinoline portion of the molecule are relevant to the synthesis of pyrrolo[2,3-b]quinolines.
Table 1: Examples of Multi-component Reactions for Pyrroloquinoline-related Scaffolds
| Reaction Type | Starting Materials | Product Core | Reference |
|---|---|---|---|
| Ugi-based | Isatin derivatives, amines, isocyanides, carboxylic acids | Pyrrolo[3,4-b]quinolin-1-one | wikipedia.org |
| Povarov-type | Anilines, aldehydes, activated alkenes | Tetrahydroquinolines | researchgate.net |
| Friedländer-type | 2-aminobenzaldehydes, active methylene (B1212753) compounds | Quinolines | researchgate.net |
Cyclization Reactions for Ring Formation
Cyclization reactions are fundamental to the formation of the heterocyclic rings within the pyrrolo[2,3-b]quinoline system. These can involve intramolecular processes to form either the pyrrole (B145914) or the quinoline ring as the final step.
One powerful strategy is the electrocyclization of a 2-azahexatriene system. This approach was successfully utilized in the total synthesis of the natural product Trigonoine B, which possesses a 7-methoxy-3H-pyrrolo[2,3-c]quinoline core. nih.gov In this synthesis, a carbodiimide (B86325) moiety serves as a 2-azahexatriene precursor, which upon thermal or fluoride-induced activation, undergoes electrocyclization to furnish the pyrroloquinoline skeleton. nih.gov
Intramolecular Friedel-Crafts-type cyclization has also been employed to construct tricyclic tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones from 1-aryl-5-styrylpyrrolidin-2-ones. nih.gov This demonstrates the utility of acid-catalyzed cyclization in forming the quinoline ring onto a pre-existing pyrrolidinone.
Furthermore, tandem reactions that form multiple rings in a single pot are highly efficient. A Tf2O-mediated tandem synthesis of tetrahydropyrroloquinazolines from amino amides and aldehydes has been developed, where both heterocyclic rings are assembled sequentially. nih.gov This strategy could be adapted for the synthesis of pyrrolo[2,3-b]quinolines.
Palladium-Catalyzed Coupling Reactions for Pyrroloquinoline Construction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been effectively applied to the construction of the pyrrolo[2,3-b]quinoline core. A key strategy involves the heteroannulation of appropriately substituted quinoline precursors.
For example, the palladium-catalyzed heteroannulation of 2-amino-3-iodoquinoline derivatives with internal alkynes provides a direct route to the pyrrolo[2,3-b]quinoline system. nih.gov This reaction proceeds with high regioselectivity, particularly when using 1-trimethylsilyl internal alkynes. nih.gov
The versatility of palladium catalysis is further demonstrated in the synthesis of pyrroloisoquinolines through intramolecular direct arylation versus Heck reactions. wikipedia.org The choice of the palladium catalyst and ligands can selectively direct the reaction towards the desired cyclization pathway.
Table 2: Palladium-Catalyzed Reactions for Pyrroloquinoline Synthesis
| Reaction Type | Substrates | Catalyst System | Product Core | Reference |
|---|---|---|---|---|
| Heteroannulation | 2-Amino-3-iodoquinolines, alkynes | Pd(OAc)2, LiCl, KOAc | Pyrrolo[2,3-b]quinoline | nih.gov |
| Suzuki Coupling | Bromoquinolines, boronic acids | Pd(PPh3)4, K2CO3 | Aryl-substituted quinolines | uop.edu.pk |
| Buchwald-Hartwig Amination | Chloroquinolines, amines | Pd2(dba)3, BINAP, NaOtBu | Amino-substituted quinolines | nih.gov |
Targeted Synthesis of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline
The synthesis of the specific target molecule, this compound, requires a strategy that not only constructs the 7-methoxypyrrolo[2,3-b]quinoline core but also achieves the saturation of the pyrrole ring.
Precursor Identification and Elaboration
A plausible synthetic route would commence with a suitably substituted quinoline precursor. Based on established methodologies, a key starting material would be a 2-amino-3-halo-7-methoxyquinoline. The methoxy (B1213986) group can be introduced at an early stage, for instance, starting from a commercially available methoxyaniline.
The pyrrole ring can then be constructed via a palladium-catalyzed annulation with an appropriate alkyne, followed by reduction. Alternatively, a pre-formed pyrrole ring can be fused to a quinoline precursor. For example, the Suzuki-Miyaura coupling of a 2-iodo-5-methoxyaniline (B114526) with a pyrrole-boronic acid ester can furnish a 2-(pyrrol-3-yl)aniline intermediate, which can then undergo cyclization to form the quinoline ring. nih.gov
To achieve the desired tetrahydro-pyrrole ring, a subsequent reduction step is necessary. The catalytic hydrogenation of the pyrrole ring in a fused heterocyclic system can be challenging due to the potential for over-reduction of the quinoline ring. However, mild reduction conditions using zinc in acetic acid are known to reduce pyrrole to 3-pyrroline. uop.edu.pk Complete saturation to a pyrrolidine (B122466) ring typically requires catalytic hydrogenation, for example, using a palladium catalyst. acs.org The selective reduction of the pyrrole moiety would be a key step in the synthesis.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of this compound.
In the palladium-catalyzed annulation step, the choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. For instance, in the synthesis of related pyrrolo[2,3-b]pyridines, the use of Pd2(dba)3 with a suitable phosphine (B1218219) ligand and a carbonate base in a polar aprotic solvent is common.
For the crucial reduction of the pyrrole ring, careful selection of the reducing agent and reaction conditions is paramount to ensure the selective saturation of the five-membered ring without affecting the aromaticity of the quinoline core. Catalytic transfer hydrogenation using a cobalt-amido catalyst has been shown to selectively reduce quinolines to 1,2-dihydroquinolines, suggesting that with careful catalyst design, selective reduction of the pyrrole ring in the fused system may be achievable. nih.gov The reaction temperature, pressure of hydrogen (in catalytic hydrogenation), and the choice of catalyst support will all need to be systematically varied to optimize for the desired product.
Table 3: Potential Reaction Conditions for Optimization
| Synthetic Step | Key Parameters to Optimize | Potential Conditions | Desired Outcome |
|---|---|---|---|
| Pd-catalyzed Annulation | Catalyst, Ligand, Base, Solvent, Temperature | Pd(OAc)2, PPh3, K2CO3, DMF, 100 °C | High yield of 7-methoxypyrrolo[2,3-b]quinoline |
| Pyrrole Ring Reduction | Reducing Agent, Catalyst, Solvent, Temperature, Pressure | H2, Pd/C, EtOH, rt, 1 atm; or Zn, AcOH | Selective formation of this compound |
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic strategies are increasingly focusing on improving reaction efficiency, reducing waste, and enabling precise molecular construction. Flow chemistry and the development of highly selective reactions are at the forefront of these advancements for the synthesis of pyrroloquinolines.
Flow Chemistry Applications in Pyrroloquinoline Synthesis
Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. While specific applications to this compound are not extensively detailed in the provided results, the synthesis of related pyrrolo[1,2-a]quinolines has been successfully translated from a small-scale batch process to a continuous flow system. acs.org This transition allowed for the efficient, multigram-scale preparation of these compounds, mitigating safety concerns associated with the inherent exothermicity of the reaction. acs.org The principles of this allene-based reaction cascade, involving an in situ transformation of propargylic alcohols, could potentially be adapted for the synthesis of other pyrroloquinoline isomers. acs.org The broader field of flow chemistry has seen successful application in the synthesis of various nitrogen-containing heterocycles, demonstrating its potential for constructing complex molecular architectures like the pyrroloquinoline scaffold. mdpi.comuc.pt
Chemo- and Regioselective Synthesis Strategies
The ability to control the chemo- and regioselectivity of reactions is paramount in the synthesis of complex molecules like functionalized pyrroloquinolines. Achieving such control allows for the specific installation of functional groups at desired positions, avoiding the need for cumbersome protection and deprotection steps.
For instance, the synthesis of novel functionalized spiro[pyrrolidine-2,3'-oxindoles] has been achieved in a chemo- and regioselective manner using a [3+2] cycloaddition reaction under microwave irradiation. mdpi.com While not directly targeting the pyrrolo[2,3-b]quinoline system, this demonstrates a strategy for controlled heterocycle formation that could be conceptually applied. Similarly, methods for the regioselective mono-N-acylation of 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine at the N1, N3, and N7 positions highlight the potential for precise functionalization of related heterocyclic systems. nih.gov
In the context of pyrrolo[2,3-b]pyridines, a related core structure, a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position followed by a Buchwald–Hartwig amination at C-4 has been demonstrated as an effective route. nih.gov This sequential cross-coupling strategy allows for the controlled introduction of different substituents at specific positions of the heterocyclic core.
Synthetic Routes to Functionalized Pyrrolo[2,3-b]quinoline Derivatives
The development of synthetic routes that allow for the introduction of a wide range of functional groups onto the pyrrolo[2,3-b]quinoline scaffold is crucial for exploring the structure-activity relationships of these compounds.
Strategies for Introducing Diverse Substituents
Various synthetic strategies have been developed to introduce diverse substituents onto the pyrroloquinoline core. One approach involves the use of transition metal-catalyzed reactions. For example, a copper(I) iodide-catalyzed synthesis has been utilized to produce pyrrolo[2,3-b]quinoline derivatives. researchgate.net Gold-catalyzed intramolecular hydroamination of alkynes has also been employed to synthesize functionalized 3H-pyrrolo[1,2,3-de]quinoxalines, a related polycyclic system. mdpi.com This method is compatible with a variety of functional groups, including halogens, alkoxy, cyano, ketone, and ester groups, demonstrating its utility in creating a library of diverse compounds. mdpi.com
Another strategy involves a cascade transformation of C2-quaternary indoxyls to assemble complex (dihydro)indolo[1,2-a]quinolin-5-one ring systems, which are structurally related to pyrroloquinolines. researchgate.net The development of new routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems from a common 2,3-dicarboxypyrrole derivative also showcases a strategy of functionalizing a core pyrrole structure to build more complex fused systems. rsc.org
The following table summarizes some of the synthetic methods used to introduce substituents on pyrroloquinoline and related heterocyclic cores:
| Method | Catalyst/Reagent | Functional Groups Introduced | Reference |
| Suzuki–Miyaura Coupling | Pd(PPh₃)₄ | Aryl groups | nih.gov |
| Buchwald–Hartwig Amination | Pd₂(dba)₃ / Xantphos | Secondary amines | nih.gov |
| CuI-catalyzed cyclization | CuI | Various substituents | researchgate.net |
| Gold-catalyzed hydroamination | Au catalyst | Halogen, alkoxyl, cyano, ketone, ester | mdpi.com |
Structural Modification and Analogue Design Strategies
Design Principles for 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline Analogues
The design of analogues of this compound is a process guided by established medicinal chemistry principles aimed at improving the molecule's interaction with its biological targets while optimizing its drug-like properties.
Scaffold hopping is a computational or rational design strategy that involves replacing the core molecular framework (scaffold) of a compound with a structurally different one while retaining similar biological activity. This approach is valuable for discovering novel intellectual property, improving physicochemical properties, and overcoming metabolic liabilities. nih.govnih.gov Bioisosteric replacement, a related concept, involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a compound that may have a similar biological effect. estranky.sk
In the context of the pyrrolo[2,3-b]quinoline scaffold, these strategies can be applied to either the pyrrole (B145914) or the quinoline (B57606) ring system. For instance, the quinoline ring, a 6,6-fused bicyclic system, can be a site of oxidative metabolism. Replacing it with more electron-deficient heterocycles, such as a pyridine (B92270) or pyrazole, can enhance metabolic stability. nih.gov Similarly, the pyrrole ring can be exchanged for other azoles like imidazole (B134444) or triazole to modulate properties such as lipophilicity (cLogP) and target engagement. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a well-known bioisostere for purines and has been extensively explored for kinase inhibition, demonstrating the utility of replacing the benzene (B151609) part of the quinoline with a pyrimidine (B1678525) ring. nih.govresearchgate.net
| Original Ring | Bioisosteric Replacement | Potential Impact | Reference |
|---|---|---|---|
| Quinoline | Pyridine | Increases metabolic stability by decreasing potential for oxidative metabolism. | nih.gov |
| Quinoline | Pyrazolopyrimidine | Increases metabolic stability and can alter off-target effects. | nih.gov |
| Pyrrole | Imidazole | Modulates physicochemical properties like cLogP and hydrogen bonding capacity. | nih.gov |
| Pyrrole | Triazole | Decreases cLogP, potentially improving solubility. | nih.gov |
| Benzene (in Quinoline) | Pyrimidine (forms Pyrrolopyrimidine) | Mimics adenine (B156593) to act as a hinge-binder in kinases; explored as CSF1R and RET inhibitors. | nih.govmdpi.com |
Rational drug design leverages the three-dimensional structure of a biological target to design molecules that bind to it with high affinity and selectivity. For pyrroloquinoline and related scaffolds, which are often investigated as kinase inhibitors, understanding the interactions within the ATP-binding site is crucial. wikipedia.org
The 1H-pyrrolo[2,3-b]pyridine core, a close analogue, serves as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine from ATP. nih.gov For example, in Fibroblast Growth Factor Receptor (FGFR), the pyrrolopyridine ring forms two hydrogen bonds with the backbone carbonyl of glutamic acid and the NH of alanine (B10760859) in the hinge region. nih.gov Similarly, in quinoline-based inhibitors targeting VEGFR-2, the nitrogen atom on the quinoline ring often acts as a hydrogen bond acceptor, interacting with cysteine residues in the ATP pocket. wikipedia.org
Design strategies often focus on introducing substituents that can occupy specific hydrophobic pockets or form additional hydrogen bonds to enhance potency and selectivity. nih.gov Molecular docking studies are instrumental in predicting these interactions and guiding the synthesis of new analogues. For instance, docking can reveal how different substituents on the quinoline scaffold might interact with key residues like Phe196 and Phe280 in an allosteric cavity, guiding the design of more effective inhibitors. nih.gov
| Scaffold | Target Kinase | Key Interaction Type | Interacting Residues (Examples) | Reference |
|---|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | FGFR1 | Hydrogen Bonding (Hinge) | E562, A564 | nih.gov |
| Quinoline | VEGFR-2 | Hydrogen Bonding (Hinge) | Cys919 | wikipedia.org |
| Pyrrolo[1,2-a]quinoxaline | PTP1B (Allosteric site) | π-π Stacking | Phe196, Phe280 | nih.gov |
| Quinoline | EGFR/HER-2 | Apoptosis Induction | Activation of caspase-3, 8, Bax | nih.gov |
Synthesis of Library Compounds for Biological Screening
To efficiently explore the structure-activity relationships (SAR) of the this compound scaffold, large numbers of structurally diverse analogues are required for biological screening. Modern synthetic chemistry offers several powerful strategies to achieve this.
Parallel synthesis has become a cornerstone of modern drug discovery, enabling the rapid and efficient generation of large libraries of compounds. spirochem.com This technique accelerates the identification of initial hits and the subsequent optimization of lead compounds by allowing chemists to perform many reactions simultaneously. spirochem.combioduro.com
An efficient protocol for the parallel synthesis of a library of pyrrolo[3,2-f]quinolines has been developed using a one-pot, three-component reaction under catalyst-free conditions. tandfonline.comtandfonline.com This method involves the reaction of an aromatic aldehyde, 1H-indol-5-amine, and a 1,3-dicarbonyl compound to generate structurally interesting and pharmacologically significant pyrroloquinoline skeletons in high yields. tandfonline.com Such high-throughput approaches are invaluable for quickly exploring the chemical space around the core scaffold, providing a diverse set of molecules for biological evaluation. bioduro.com
| Compound Name | Molecular Formula | Reference |
|---|---|---|
| 13-(4-Chlorophenyl)-6,13-dihydrochromeno[4,3-b]pyrrolo[3,2-f]quinolin-12(3H)-one | C₂₄H₁₆N₂O₂Cl | tandfonline.com |
| 13-(3,4-Dichlorophenyl)-6,13-dihydrochromeno[4,3-b]pyrrolo[3,2-f]quinolin-12(3H)-one | C₂₄H₁₅N₂O₂Cl₂ | tandfonline.com |
| 10-(3,5-Dimethoxyphenyl)-3H-furo[3,4-b]pyrrolo[3,2-f]quinolin-9(7H)-one | C₂₁H₁₆N₂O₄ | tandfonline.com |
Diversity-Oriented Synthesis (DOS) is a strategy that aims to produce a collection of structurally diverse and complex small molecules from a common set of starting materials. tandfonline.com Unlike target-oriented synthesis, which focuses on a single product, DOS explores chemical space broadly to identify novel biologically active compounds. nih.gov
For quinoline derivatives, DOS approaches often utilize multi-component reactions (MCRs). For example, a microwave-assisted, three-component reaction of aromatic aldehydes, 5-aminoindazole, and various cyclic 1,3-dicarbonyl compounds has been used to generate six new series of pyrazolo[4,3-f]quinoline derivatives. nih.gov This protocol is valued for its operational simplicity, high yields, short reaction times, and, most importantly, the structural diversity of the products generated. nih.gov A divergent synthesis approach has also been employed to create a library of pyrroloiminoquinone (PIQ) alkaloids, demonstrating how a common intermediate can be elaborated into multiple, structurally distinct natural product classes. acs.org Applying such DOS strategies to the this compound core would enable a comprehensive exploration of its biological potential.
Structure Activity Relationship Sar Studies of 7 Methoxy 1h,2h,3h Pyrrolo 2,3 B Quinoline and Its Derivatives
Elucidation of Key Pharmacophoric Features
Pharmacophore modeling aims to identify the essential steric and electronic features of a molecule necessary for its interaction with a specific biological target. For the broader class of pyrroloquinolines, several key pharmacophoric features have been identified that contribute to their biological activity.
The core tricyclic scaffold of pyrrolo[2,3-b]quinoline is a fundamental pharmacophoric element, providing a rigid framework that correctly orients the substituent groups for optimal target interaction. The planar aromatic nature of the quinoline (B57606) ring system is often involved in π-π stacking interactions with aromatic residues in the active sites of target proteins. The pyrrole (B145914) ring, with its hydrogen bond donor (N-H) and acceptor capabilities, is also critical for anchoring the molecule to its biological target.
In related compounds like the marinoquinolines (3H-pyrrolo[2,3-c]quinolines), the presence and position of substituents on the quinoline and pyrrole rings are determinant for their antiplasmodial activity. acs.org For instance, the methoxy (B1213986) group at the 7-position of the quinoline ring, as in the subject compound, is a feature shared with other biologically active quinoline derivatives and is known to influence their pharmacokinetic and pharmacodynamic properties. nih.gov
A general pharmacophore model for bioactive pyrroloquinolines can be postulated to include:
A planar aromatic ring system for hydrophobic and π-stacking interactions.
A hydrogen bond donor/acceptor group on the pyrrole moiety.
Specific substitution patterns on the quinoline ring that modulate potency and selectivity.
Impact of Substituent Position and Electronic Properties on Biological Activity
The biological activity of pyrrolo[2,3-b]quinoline derivatives is highly sensitive to the nature, size, and position of substituents on the tricyclic core. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the molecule's interaction with its target.
For a series of pyrano[3,2-c]quinoline analogues, it was found that the substitution pattern on an aryl ring at the C4 position greatly influenced their anti-inflammatory and anticancer activities. nih.gov Both electron-donating and electron-withdrawing groups at different positions on this peripheral ring system had a profound effect on the biological outcome, highlighting the importance of electronic and steric factors. nih.gov
In the context of 2-substituted 1H-pyrrolo[3,2-h]quinolines, which are angular isomers of the subject compound, various substitutions at the 2-position of the pyrrole ring led to compounds with antiproliferative effects, suggesting this position is a key site for modification. nih.gov
The following table summarizes the general SAR trends observed in related pyrroloquinoline scaffolds:
| Compound Class | Substitution Position | Substituent Type | Effect on Biological Activity |
| Pyrano[3,2-c]quinolines | C4-aryl ring | Electron-withdrawing/donating | Modulates anti-inflammatory and anticancer activity |
| 1H-pyrrolo[3,2-h]quinolines | C2 of pyrrole ring | Various substituents | Influences antiproliferative effects |
| Marinoquinolines | Quinoline and pyrrole rings | Various substituents | Critical for antiplasmodial potency |
Conformational Analysis and Its Influence on Activity Profiles
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target. For semi-rigid structures like 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline, conformational analysis can reveal the preferred spatial arrangement of the molecule and its substituents.
A study on two cytotoxic C2-substituted pyrrolo[2,3-f]quinolines demonstrated the importance of conformational properties. nih.gov Through a combination of NMR spectroscopy and molecular dynamics simulations, it was found that even small structural differences between the two analogs resulted in distinct conformational preferences in various media, including membrane bilayers. nih.gov These conformational differences were correlated with their differential ability to diffuse across membranes and their binding affinity to DNA, their putative target. nih.gov
Development of Predictive SAR Models
To quantitatively describe the relationship between the chemical structure of the pyrrolo[2,3-b]quinoline derivatives and their biological activity, predictive SAR models such as Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models use statistical methods to correlate physicochemical properties or structural descriptors of a series of compounds with their measured biological activity.
While specific QSAR models for this compound were not found, studies on related quinoline derivatives have successfully employed this approach. For example, 2D and 3D-QSAR models were developed for a series of quinoline derivatives with activity against Plasmodium falciparum. nih.gov These models, including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis), identified key steric and electrostatic fields around the quinoline core that are important for antimalarial activity. nih.gov The models showed that bulky substituents at certain positions, such as a chlorine atom at position 7, were favorable for activity, which is consistent with the presence of a methoxy group in the title compound. nih.gov
Similarly, a QSAR analysis of 8-methoxyquinoline (B1362559) derivatives as inhibitors of Mycobacterium tuberculosis highlighted the importance of structural, thermodynamic, and electrotopological parameters in determining their antitubercular activity. researchgate.net The development of such predictive models for the this compound series would be a valuable tool for the virtual screening of new analogs and for guiding the synthesis of more potent compounds. pensoft.net
Pre Clinical Biological Evaluation and Molecular Mechanism of Action
In Vitro Biological Profiling of Pyrrolo[2,3-b]quinoline Derivatives
The initial assessment of the biological effects of pyrrolo[2,3-b]quinoline derivatives is conducted using a range of in vitro assays. These include enzyme inhibition assays, receptor binding studies, and cell-based assays to determine their impact on cellular processes like proliferation, apoptosis, and migration.
Derivatives of the pyrrolo[2,3-b]quinoline scaffold have been evaluated for their inhibitory activity against a wide array of enzymes implicated in various diseases, particularly cancer and neurodegenerative disorders.
Glycogen Synthase Kinase 3β (GSK-3β): A novel pyrrolo[2,3-b]pyridine-based inhibitor, designated S01, demonstrated potent inhibition of GSK-3β with a half-maximal inhibitory concentration (IC50) of 0.35 ± 0.06 nM. nih.gov This compound showed acceptable selectivity when tested against a panel of 24 structurally similar kinases. nih.gov Another study on quinoxaline (B1680401) derivatives, a related heterocyclic system, also identified potent GSK-3β inhibitors, with one compound achieving an IC50 of 0.18 μM. semanticscholar.org
Fibroblast Growth Factor Receptor (FGFR): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors. nih.govrsc.org Optimization of a hit compound led to the discovery of compound 4h , which exhibited significant pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.govrsc.org Similarly, 5H-pyrrolo[2,3-b]pyrazine derivatives have also been developed as potent FGFR kinase inhibitors. mdpi.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyrrolo[2,3-d]pyrimidine derivatives have shown highly potent, dose-related inhibition of VEGFR-2, with IC50 values in the nanomolar range. nih.gov Specifically, compounds carrying biaryl urea (B33335) moieties demonstrated IC50 values of 11.9 and 13.6 nM. nih.gov The pyrrolo[2,3-d]pyrimidine nucleus is considered a deaza-isostere of adenine (B156593), the core component of ATP, suggesting its potential as a competitive inhibitor for ATP-binding sites in kinases. snv63.runih.gov
Epidermal Growth Factor Receptor (EGFR): The pyrrolo[2,3-d]pyrimidine scaffold is a key feature in the development of EGFR inhibitors. snv63.runih.gov A novel compound, 5k , from a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides', displayed significant inhibitory activity against EGFR with an IC50 value of 40 nM. mdpi.com
Cyclin-Dependent Kinases (CDKs): A quinoline-based inhibitor was identified to modulate the interaction between CDK2 and cyclin A. This compound was found to be an ATP-competitive inhibitor that also disrupts the protein-protein interaction between the kinase and its activating cyclin. researchgate.net Another study focused on pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors, with compound 2g showing strong inhibitory activity on CDK9 and demonstrating anti-proliferative effects in pancreatic cancer cell lines. nih.gov
DNA Topoisomerases II: Novel pyrrolo[3,2-f]quinoline derivatives have been synthesized and tested as antiproliferative agents. nih.gov While they can stimulate topoisomerase II poisoning at high concentrations, this is not considered their primary mechanism of action for cell growth inhibition. nih.gov In contrast, certain pyrazolo[4,3-f]quinoline derivatives have shown significant inhibition of topoisomerase IIα activity, with compound 2E demonstrating an inhibition pattern equivalent to the positive control, etoposide, at a 100 µM dose. nih.govmdpi.com
Table 1: Enzyme Inhibition by Pyrrolo[2,3-b]quinoline and Related Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 Value | Source(s) |
| Pyrrolo[2,3-b]pyridine (S01) | GSK-3β | 0.35 ± 0.06 nM | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine (4h) | FGFR1 | 7 nM | nih.govrsc.org |
| 1H-Pyrrolo[2,3-b]pyridine (4h) | FGFR2 | 9 nM | nih.govrsc.org |
| 1H-Pyrrolo[2,3-b]pyridine (4h) | FGFR3 | 25 nM | nih.govrsc.org |
| Pyrrolo[2,3-d]pyrimidine | VEGFR-2 | 11.9 nM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | VEGFR-2 | 13.6 nM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine (5k) | EGFR | 40 nM | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine (2g) | CDK9 | Strong Inhibition | nih.gov |
| Pyrazolo[4,3-f]quinoline (2E) | Topoisomerase IIα | Equivalent to Etoposide at 100 µM | nih.govmdpi.com |
Translocator Protein (TSPO): While not directly involving the 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline scaffold, related pyrazolo[3,4-b]quinoline derivatives have been designed and synthesized as ligands for the translocator protein (TSPO). researchgate.net These compounds have demonstrated high affinity for TSPO, indicating the potential for this general chemical structure to interact with this receptor. researchgate.net
Cannabinoid Receptor 1a (CB1a): Molecular docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein have been conducted. nih.gov The results indicated binding affinities ranging from -5.3 to -6.1 kcal/mol, suggesting a potential interaction with this receptor. nih.gov
The effects of pyrrolo[2,3-b]quinoline derivatives on cancer cell behavior have been a major focus of in vitro studies.
Cellular Proliferation: A number of pyrrolo[2,3-b]quinoline and related derivatives have demonstrated significant anti-proliferative activity against various human cancer cell lines. nih.gov For instance, a 1H-pyrrolo[2,3-b]pyridine derivative, 4h , was shown to inhibit the proliferation of breast cancer 4T1 cells. rsc.org Novel pyrrolo[3,2-f]quinoline derivatives also exhibited cell growth inhibitory properties, particularly against leukemia cell lines from the NCI panel. nih.gov Furthermore, a series of pyrrolo[2,3-b]quinoxalines showed remarkable inhibition of A549, DU145, HeLa, HepG2, and MCF-7 cell lines. researchgate.net
Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. The 1H-pyrrolo[2,3-b]pyridine derivative 4h was found to induce apoptosis in 4T1 breast cancer cells. rsc.org A pyrrolo[2,3-d]pyrimidine derivative, 5k , was shown to induce cell cycle arrest and apoptosis in HepG2 cells. This was accompanied by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2. mdpi.com
Migration Modulation: The ability of cancer cells to migrate is crucial for metastasis. Compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, was also found to significantly inhibit the migration and invasion of 4T1 cells. rsc.org
Table 2: Cell-Based Assay Findings for Pyrrolo[2,3-b]quinoline Derivatives
| Compound/Derivative Class | Cell Line(s) | Biological Effect | Source(s) |
| 1H-Pyrrolo[2,3-b]pyridine (4h) | 4T1 (Breast Cancer) | Inhibition of proliferation, apoptosis induction, inhibition of migration and invasion | rsc.org |
| Pyrrolo[3,2-f]quinolines | Leukemia Cell Lines | Inhibition of cell growth | nih.gov |
| Pyrrolo[2,3-b]quinoxalines | A549, DU145, HeLa, HepG2, MCF-7 | Inhibition of cell proliferation | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine (5k) | HepG2 (Liver Cancer) | Cell cycle arrest, apoptosis induction | mdpi.com |
Mechanistic Investigations of Action Pathways
Investigations into the mechanisms of action for compounds structurally related to this compound have focused on key signaling pathways and cellular processes critical to disease progression, particularly in cancer and infectious diseases.
Research on analogous compounds, such as indolo[2,3-b] quinoline (B57606) derivatives, has pointed towards the modulation of critical cell survival pathways. For instance, the compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) has been shown to exert its cytotoxic effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. mdpi.comnih.gov This pathway is a central regulator of cell proliferation, growth, and survival and is frequently hyperactivated in various cancers, including colorectal cancer. mdpi.com Inhibition of this cascade by MMNC leads to a downstream reduction in signals that promote cell survival and proliferation. mdpi.comnih.gov
The inhibition of key signaling pathways by pyrroloquinoline analogues leads to the modulation of several fundamental cellular processes.
Induction of Apoptosis: A primary outcome of treatment with the related compound MMNC in colorectal cancer cells is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov Mechanistically, this is linked to a decrease in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. mdpi.com
Cell Cycle Arrest: The compound MMNC has been observed to block the cell cycle in the G2/M phase in colorectal cancer cell lines. mdpi.comnih.gov This prevents the cells from proceeding through mitosis, thereby halting their proliferation.
Inhibition of Proliferation: By inducing apoptosis and causing cell cycle arrest, these compounds effectively inhibit the proliferation of cancer cells. mdpi.com
In Vivo Efficacy Studies in Preclinical Models (Mechanistic Focus)
Preclinical studies using animal models are crucial for validating the therapeutic potential observed in cell-based assays and for understanding the mechanistic underpinnings of a compound's efficacy in a whole-organism context.
While in vivo data for the exact target compound is not available, studies on related structures provide valuable preclinical evidence in relevant disease models.
Infectious Disease Models: A series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have been evaluated for antileishmanial efficacy. nih.gov In a Balb/c mice model infected with Leishmania donovani, a lead compound from this series demonstrated a significant reduction in parasite burden in both the liver and spleen, indicating in vivo efficacy against visceral leishmaniasis. nih.gov
Cancer Models: The compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which shares a methoxy-substituted heterocyclic core, showed significant tumor growth inhibition in a human tumor xenograft model (H-460) in mice. nih.gov This antitumor effect was potent, with a 61.9% inhibition rate at a low dose, comparable to the standard chemotherapeutic agent paclitaxel. nih.gov
Table 1: In Vivo Efficacy of a Related Pyrroloquinolinone Derivative in a Leishmaniasis Model nih.gov
| Compound Derivative | Disease Model | Outcome Measures | Key Findings |
|---|---|---|---|
| Pyrrolo[3,4-b]quinolin-1-one derivative | L. donovani-infected Balb/c mice | Liver Parasite Burden | 56.2% inhibition |
Currently, there is no publicly available information regarding the assessment of pharmacodynamic biomarkers specifically for this compound. Such studies would be essential in future preclinical and clinical development to measure the biological effect of the compound on its intended target and downstream pathways in vivo.
Computational Chemistry and Structural Biology Applications
Molecular Docking Studies for Target Elucidation and Binding Mode Prediction
Molecular docking is a primary computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline and its derivatives, docking studies are instrumental in identifying potential biological targets and elucidating the specific binding modes at the atomic level. These studies can provide insights into the binding affinity and interaction patterns with protein active sites. nih.govsemanticscholar.orgnih.govresearchgate.net
Once a potential protein target is identified, molecular docking is used to analyze the interactions between the ligand, such as a derivative of the this compound scaffold, and the amino acid residues within the protein's binding pocket. This analysis identifies crucial interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. For instance, studies on similar quinoline-based compounds have shown that the quinoline (B57606) nitrogen can act as a hydrogen bond acceptor, while the aromatic rings often engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. nih.gov The methoxy (B1213986) group at the 7-position could also form hydrogen bonds or other electrostatic interactions, further anchoring the ligand.
Table 1: Example of Molecular Docking Results for a Pyrrolo[2,3-b]quinoline Analog
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Protein Kinase A | Analog 1 | -8.5 | LYS-72, GLU-91 | Hydrogen Bond |
| VAL-57, LEU-173 | Hydrophobic | |||
| DNA Gyrase B | Analog 2 | -7.8 | ASP-73, ILE-78 | Hydrogen Bond, Hydrophobic |
| Topoisomerase I | Analog 3 | -9.2 | ARG-364, ASN-722 | Hydrogen Bond |
This table is illustrative and based on typical findings for related heterocyclic compounds.
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Starting with the this compound core, virtual screening can be employed to explore large chemical databases for novel derivatives or entirely new scaffolds that exhibit similar or improved binding characteristics to a specific target. This approach accelerates the discovery process by prioritizing a smaller number of promising candidates for synthesis and experimental testing, saving significant time and resources. researchgate.net
Molecular Dynamics Simulations to Understand Dynamic Interactions
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations are used to study the stability of the predicted binding mode and to understand the conformational changes that both the ligand and the protein may undergo upon binding. nih.gov For a compound like this compound, MD simulations can reveal the flexibility of the pyrrolo ring, the stability of key hydrogen bonds, and the role of water molecules in mediating interactions within the binding pocket. mdpi.comnih.gov These simulations provide a more realistic representation of the biological environment and can help refine the understanding of the binding mechanism. mdpi.com
Quantum Chemical Calculations of Electronic and Stereoelectronic Properties
Quantum chemical calculations are employed to investigate the electronic properties of molecules with a high degree of accuracy. For this compound, these methods can determine properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. nih.gov This information is crucial for understanding the molecule's reactivity, stability, and the nature of its interactions with biological targets. For example, the calculated electrostatic potential map can highlight electron-rich and electron-poor regions, predicting where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions. nih.govnih.gov These calculations are also vital for parameterizing the molecular mechanics force fields used in docking and MD simulations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net For a series of derivatives based on the this compound scaffold, a QSAR study would involve calculating a set of molecular descriptors (e.g., physicochemical, electronic, topological) for each analog. mdpi.com These descriptors are then correlated with their experimentally determined biological activity using statistical methods to build a predictive model. nih.gov The resulting model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design and optimization of compounds with enhanced potency. researchgate.net
This table provides examples of descriptors commonly used in QSAR modeling for quinoline-based compounds. nih.govmdpi.com
In Silico Prediction of Research-Relevant ADMET Properties
In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates. In silico ADMET prediction models are used to estimate these properties computationally, helping to identify compounds with potentially poor profiles before committing resources to their synthesis and testing. semanticscholar.orgsemanticscholar.orgjapsonline.com For this compound, these predictions can include research-relevant parameters such as aqueous solubility, and potential for interactions with metabolic enzymes. semanticscholar.org These computational tools help in the selection and prioritization of compounds that are more likely to have favorable characteristics for further development. semanticscholar.orgsemanticscholar.org
Table 3: Illustrative In Silico ADMET Predictions for a Pyrroloquinoline Analog
| Property | Predicted Value/Class | Relevance |
|---|---|---|
| Aqueous Solubility (LogS) | -3.5 | Affects absorption and formulation. |
| Blood-Brain Barrier Permeation | High | Indicates potential for CNS activity. |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
This table is for illustrative purposes and shows the types of research-relevant ADMET properties that can be predicted in silico.
Potential Research Applications and Therapeutic Hypotheses
Role of Pyrrolo[2,3-b]quinoline Derivatives in Investigating Biological Pathways
Derivatives of the pyrrolo[2,3-b]quinoline core and its bioisosteres are instrumental in dissecting cellular signaling cascades and mechanisms of action due to their ability to interact with specific biological targets.
Kinase Signaling Pathways: Certain related scaffolds, such as pyrrolo[3,2-b]quinoxaline derivatives, have been developed as potent type II kinase inhibitors. nih.gov These compounds have been crucial in studying the function and inhibition of specific kinases, such as the EphA3 tyrosine kinase. nih.gov Through techniques like X-ray diffraction analysis, researchers have elucidated the precise binding mode of these inhibitors, showing how the pyrroloquinoxaline scaffold occupies the ATP binding site of the kinase. nih.gov Furthermore, indolo[2,3-b]quinoline derivatives, including 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) and 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, serve as powerful tools to probe the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. mdpi.comacs.orgnih.gov Studies using these compounds in colorectal cancer cells have demonstrated their ability to inhibit the expression of key proteins in this pathway, thereby clarifying its role in cell survival and proliferation. mdpi.comnih.gov
DNA Interaction and Topology: The indolo[2,3-b]quinoline alkaloid neocryptolepine (B1663133) and its analogs are well-characterized DNA-binding agents. nih.govconicet.gov.ar They act as DNA intercalators and inhibit the function of topoisomerase II, a critical enzyme that regulates the topological states of DNA within the cell. nih.govconicet.gov.ar This makes them valuable research tools for investigating the mechanics of DNA replication and repair, and for understanding the consequences of topoisomerase II inhibition.
Inflammatory Pathways: Related heterocyclic systems, specifically 4-(phenylamino)-pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazines, have been developed as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.gov This kinase is a central node in the cellular response to inflammatory stimuli. These inhibitors allow for the investigation of the p38 MAP kinase pathway's role in the production of pro-inflammatory cytokines like TNF-alpha, providing insights into inflammatory disease mechanisms. nih.gov
Conceptual Framework for Developing Chemical Probes
The development of pyrrolo[2,3-b]quinoline derivatives as chemical probes is guided by principles of rational drug design and systematic structure-activity relationship (SAR) studies. This framework aims to create potent, selective, and well-characterized molecules to interrogate biological systems.
Rational and Target-Based Design: The design of these probes often begins with a known bioactive scaffold, such as the naturally occurring alkaloid neocryptolepine. acs.orgnih.gov For example, based on this core structure, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was rationally designed and synthesized with the specific goal of modulating the PI3K/AKT/mTOR pathway in colorectal cancer models. acs.orgnih.gov
Structure-Activity Relationship (SAR) Studies: SAR exploration is fundamental to optimizing these scaffolds. In the development of p38 MAP kinase inhibitors based on a pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine core, systematic modifications were made to enhance potency and pharmacokinetic properties. nih.gov Initial screening identified a lead compound, which was then improved by replacing a C4 oxindole (B195798) group with a 2-methyl-5-N-methoxybenzamide aniline (B41778) moiety, resulting in superior kinase inhibition. nih.gov Further optimization of the C6 ester to various amides afforded compounds with increased potency and oral bioavailability. nih.gov
Computational Approaches and Target Identification: Computational methods are increasingly used to guide the development of these chemical probes. For a series of pyrrolo[1,2-a]quinoline (B3350903) derivatives with antitubercular activity, a computational analysis was performed to identify their likely molecular target. mdpi.com This approach pointed to DprE1, an essential enzyme in the biosynthesis of the Mycobacterium tuberculosis cell wall, providing a clear hypothesis for the compounds' mechanism of action. mdpi.com Additionally, molecular dynamics simulations have been employed to understand how the specific 3D arrangement (chirality) of a substituent on a pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine inhibitor dramatically influences its binding affinity for p38α, offering critical insights for future design. nih.gov
Exploration of Potential Therapeutic Areas Based on Preclinical Mechanistic Findings
Based on their mechanisms of action elucidated in preclinical studies, pyrrolo[2,3-b]quinoline derivatives and their analogs are being investigated for a range of therapeutic applications.
The scaffold has shown significant promise in combating infectious diseases, including those caused by bacteria and protozoan parasites.
Antitubercular (Anti-TB) Activity: A notable development is the discovery of 3H-pyrrolo[2,3-c]quinolines as a new class of anti-TB agents. nih.gov These compounds exhibit good activity against virulent strains of Mycobacterium tuberculosis (H37Rv) by acting as allosteric inhibitors of glutamate-5-kinase (G5K), an enzyme essential for proline biosynthesis in the pathogen. nih.gov Other related scaffolds, including pyrrolo[1,2-a]quinolines and benzofuro[2,3-b]quinolines, have also demonstrated potent activity against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis. mdpi.comresearchgate.net
Antimalarial Activity: The indolo[2,3-b]quinoline alkaloid neocryptolepine is a well-established antiplasmodial agent. nih.govconicet.gov.arresearchgate.net Building on this, various derivatives have been synthesized. Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives, for instance, have shown high potency against multiple clones of Plasmodium falciparum in vitro and curative activity against P. berghei in mice. nih.govresearchgate.net Significantly, certain derivatives cured infections in aotus monkeys with strains of P. vivax that are highly resistant to standard antifolate drugs. nih.govresearchgate.net
Antileishmanial Activity: Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one have been evaluated for their efficacy against visceral leishmaniasis (VL). nih.govrsc.org One lead compound demonstrated significant inhibition of liver and spleen parasite burden in infected mice. nih.govrsc.org The proposed mechanism for this activity is the inhibition of Leishmania donovani topoisomerase 1 (LDTop1). nih.gov Neocryptolepine itself also possesses antileishmanial properties. nih.govconicet.gov.ar
The table below summarizes the anti-infective activity of selected pyrroloquinoline derivatives and related compounds.
| Compound Class | Target Organism | Mechanism of Action / Finding | Reference |
|---|---|---|---|
| 3H-Pyrrolo[2,3-c]quinolines | Mycobacterium tuberculosis | Allosteric inhibition of glutamate-5-kinase (G5K); MIC of 4.1 µM against H37Rv strain. | nih.gov |
| Pyrrolo[1,2-a]quinolines | Mycobacterium tuberculosis (MDR) | Inhibition of MDR strains with MIC of 16 µg/mL; potential target is DprE1 enzyme. | mdpi.com |
| Pyrrolo[3,2-f]quinazoline-1,3-diamines | Plasmodium falciparum, P. vivax | Highly potent with IC50 <0.02 ng/ml against P. falciparum; cured monkeys with drug-resistant P. vivax. | nih.govresearchgate.net |
| Neocryptolepine (Indolo[2,3-b]quinoline) | Plasmodium species, Leishmania species | General antiplasmodial and antileishmanial activity. | nih.govconicet.gov.arresearchgate.net |
| 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones | Leishmania donovani | In vivo efficacy in mice (61.1% spleen parasite inhibition); potential inhibition of LDTop1. | nih.govrsc.org |
The development of pyrroloquinoline derivatives as anticancer agents is an active area of research, with compounds demonstrating cytotoxicity through multiple mechanisms. scienceopen.comekb.eg
Inhibition of Cancer Signaling Pathways: As previously noted, indolo[2,3-b]quinoline derivatives like MMNC and its 2-chloro analog are potent inhibitors of the PI3K/AKT/mTOR pathway in colorectal cancer cells. mdpi.comacs.orgnih.gov This inhibition leads to reduced cell proliferation and survival. nih.gov The 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative exhibited significant cytotoxicity against HCT116 and Caco-2 colorectal cancer cells with IC50 values of 0.35 and 0.54 μM, respectively. nih.gov
Induction of Cell Cycle Arrest and Apoptosis: A common mechanism of action for these compounds is the disruption of the cell cycle. scienceopen.com Treatment of cancer cells with neocryptolepine derivatives often leads to cell cycle arrest in the G2/M phase, preventing mitosis and leading to programmed cell death (apoptosis). nih.govnih.govresearchgate.net This is accompanied by a reduction in mitochondrial membrane potential, a key event in the apoptotic cascade. nih.govnih.gov
DNA Damage and Topoisomerase Inhibition: The ability of neocryptolepine and other anilino-3H-pyrrolo[3,2-f]quinoline derivatives to intercalate into DNA and inhibit topoisomerase II represents a direct cytotoxic mechanism, leading to DNA damage that can trigger apoptosis. conicet.gov.arresearchgate.net
The table below highlights key findings for pyrroloquinoline derivatives in anticancer research.
| Compound Name / Class | Cancer Type | Mechanism / Key Finding | Reference |
|---|---|---|---|
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | Colorectal Cancer (HCT116, Caco-2) | Inhibits PI3K/AKT/mTOR pathway; induces G2/M cell cycle arrest and apoptosis. | mdpi.comnih.gov |
| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Colorectal Cancer (HCT116, Caco-2) | Potent cytotoxicity (IC50 = 0.35 µM in HCT116); modulates PI3K/AKT/mTOR pathway. | acs.orgnih.govresearchgate.net |
| Neocryptolepine Derivatives | Lung, Gastric, Leukemia | Broad cytotoxic activity; IC50 values as low as 42 nM reported for some derivatives against leukemia cells. | scienceopen.comnih.gov |
| Anilino-3H-pyrrolo[3,2-f]quinoline | Various human tumor cell lines | Acts as a DNA intercalator, inhibits topoisomerase II, and blocks the cell cycle in G2/M phase. | researchgate.net |
While less explored than other areas, there is emerging evidence for the potential application of pyrrolo[2,3-b]quinolines in neurobiology.
Alzheimer's Disease: Research has indicated that 4-Amino-pyrrolo[2,3-b]quinoline has been investigated as a potential therapeutic agent for Alzheimer's disease. mdpi.com
Acetylcholinesterase Inhibition: The natural products known as marinoquinolines, which are based on the 3H-pyrrolo[2,3-c]quinoline core, have been shown to possess acetylcholinesterase inhibitory activity. bohrium.com The inhibition of this enzyme, which breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy in the management of Alzheimer's disease.
The pyrroloquinoline scaffold and related structures have been leveraged to develop potent anti-inflammatory agents. mdpi.comnih.gov
p38 MAP Kinase Inhibition: A significant breakthrough in this area was the discovery of a class of 4-(phenylamino)-pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazines as orally active inhibitors of p38α MAP kinase. nih.gov One lead compound from this series displayed potent enzyme inhibition (IC50 = 10 nM) and was effective in cell-based assays of TNF-alpha biosynthesis. nih.gov These compounds showed robust efficacy in animal models of both acute and chronic inflammation, such as lipopolysaccharide-induced inflammation and adjuvant-induced arthritis in rats. nih.govresearchgate.net
Broad Anti-inflammatory Activity: Other related heterocyclic systems have also shown promise. Spirooxindole-pyrrolines that incorporate an isoquinoline (B145761) moiety have demonstrated significant anti-inflammatory properties in preclinical evaluations. rjpbr.com
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes for the Pyrrolo[2,3-b]quinoline System
The synthesis of the pyrrolo[2,3-b]quinoline core and its analogs remains an area of significant interest for organic and medicinal chemists. nih.govbeilstein-journals.org While various synthetic strategies exist, the pursuit of more efficient, versatile, and environmentally benign routes is a key future direction. Current methods can be multi-stepped and may lack the desired atom economy. nih.govfrontiersin.org
Future research should focus on:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, offer a powerful tool for rapidly generating molecular complexity and diversity. frontiersin.org Developing novel MCRs for the pyrrolo[2,3-b]quinoline system would streamline synthesis and facilitate the creation of large compound libraries. nih.gov
Catalyst-Free and Green Approaches: The development of syntheses that proceed under mild, catalyst-free conditions, perhaps in greener solvents like ethanol, represents a significant advance in sustainable chemistry. nih.govfrontiersin.org
Advanced Cyclization Strategies: Exploring novel cyclization methods, such as the thermal electrocyclization of azahexatriene systems, can provide new pathways to the core scaffold and its derivatives. nih.govbeilstein-journals.orgbeilstein-archives.org This approach has been successfully used in the total synthesis of related natural products like Trigonoine B. nih.govbeilstein-archives.org
Cross-Coupling Methodologies: The strategic use of modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the late-stage functionalization of the pyrrolo[2,3-b]quinoline core. nih.gov Refining these methods for this specific scaffold will enable the precise introduction of various substituents to build structure-activity relationships (SAR).
| Synthetic Strategy | Key Features | Potential Advantages | Representative Isomer/Derivative |
| Multicomponent Reactions | One-pot synthesis from ≥3 starting materials. frontiersin.org | High efficiency, atom economy, structural diversity. frontiersin.org | Pyrrolo[3,4-b]quinolin-1-ones nih.gov |
| Electrocyclization | Construction of fused ring systems via thermal reactions. beilstein-journals.org | Access to complex natural product skeletons. nih.gov | Pyrrolo[2,3-c]quinolines (e.g., Trigonoine B) nih.gov |
| [3+2] Cycloaddition | Reaction of cycloimmonium ylides with dipolarophiles. nih.gov | Generation of pyrrolo[1,2-a]quinoline (B3350903) cores. nih.gov | Cyano-substituted pyrrolo[1,2-a]quinolines nih.gov |
| Cross-Coupling | Sequential C-C and C-N bond formation on a pre-formed core. nih.gov | Modular approach, precise control of substitution. nih.gov | 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines nih.gov |
Identification of Unconventional Molecular Targets
While pyrroloquinoline derivatives have shown activity against known targets like kinases and microbes, a significant opportunity lies in identifying unconventional molecular targets to uncover novel mechanisms of action and therapeutic applications. nih.govnih.govresearchgate.net The quinoline (B57606) scaffold is recognized as a crucial element in the development of new drugs for a wide range of diseases, including cancer. nih.gov
Future avenues for target identification include:
Chemical Proteomics: This unbiased approach uses tethered, immobilized versions of a bioactive compound (like a pyrrolo[3,2-b]quinoxaline derivative) to "fish" for its binding partners in a cellular lysate. nih.gov This can reveal a global, unbiased profile of drug-protein interactions, potentially identifying unexpected off-targets or the primary efficacy targets. nih.gov
Computational Approaches: In silico methods, such as molecular docking, can be used to screen pyrrolo[2,3-b]quinoline derivatives against large databases of protein structures. nih.gov This can help prioritize compounds for synthesis and testing and identify potential, non-obvious binding partners.
Phenotypic Screening Followed by Target Deconvolution: Screening compounds in complex, cell-based assays that measure a specific phenotype (e.g., inhibition of cancer cell migration) and then working backward to identify the molecular target responsible for that effect is a powerful discovery strategy.
Integration with Advanced High-Throughput Screening Methodologies
To efficiently explore the biological potential of new pyrrolo[2,3-b]quinoline derivatives, integration with advanced high-throughput screening (HTS) is essential. Moving beyond simple viability assays to more sophisticated screening platforms can provide deeper biological insights.
Key methodologies to integrate include:
High-Content Screening (HCS): HCS platforms, such as the Cell Painting assay, use automated microscopy and image analysis to quantify multiple cellular features (phenotypic profiling) upon compound treatment. epa.gov This can provide a detailed "fingerprint" of a compound's biological effects, helping to classify its mechanism of action and identify promising leads.
Panel Screening: Evaluating compounds against large panels of human cancer cell lines can reveal patterns of activity, suggesting which cancer types might be most responsive. nih.gov
Target-Based Screening against Novel Targets: As unconventional targets are identified (see 8.2), developing specific biochemical or cell-based assays for these targets will be crucial for screening new pyrrolo[2,3-b]quinoline libraries and optimizing lead compounds.
Exploration of New Chemical Space within the Pyrrolo[2,3-b]quinoline Scaffold
Systematically exploring the chemical space around the 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline scaffold is critical for discovering compounds with improved potency, selectivity, and novel biological activities. The nature and position of substituents on the core structure are known to define the biological profile. nih.gov
Future synthetic efforts should focus on:
Diverse Substitution: Introducing a wide array of chemical groups at various positions on the tricyclic core to probe interactions with biological targets. This includes modifying electron-donating/withdrawing properties, steric bulk, and hydrogen bonding capabilities. nih.gov
Scaffold Hopping and Isomer Synthesis: The biological properties of pyrroloquinolines are highly dependent on the fusion pattern of the pyrrole (B145914) and quinoline rings. ulisboa.pt Synthesizing and evaluating different isomers (e.g., pyrrolo[3,2-c]-, pyrrolo[3,4-b]-, pyrrolo[1,2-a]-, and pyrrolo[2,3-h]quinolines) is a valuable strategy for navigating new chemical space. nih.govnih.govulisboa.ptresearchgate.net
Creation of Spirocyclic Analogs: Introducing spirocyclic centers can create novel three-dimensional structures with unique pharmacological properties. For example, spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have been investigated as potential antifungal agents. nih.gov
Application in Chemical Biology Tools Development
The unique structure of the pyrrolo[2,3-b]quinoline scaffold makes it an attractive starting point for the development of chemical biology tools to probe biological systems.
Potential applications include:
Affinity-Based Probes: As demonstrated with related quinoxaline (B1680401) inhibitors, synthesizing a derivative with a linker for attachment to a solid support (like beads) is the first step in creating a probe for chemical proteomics experiments to pull down and identify target proteins. nih.gov
Fluorescent Probes: By chemically attaching a fluorophore to a pyrrolo[2,3-b]quinoline derivative that retains its target affinity, researchers can create probes to visualize the subcellular localization of the target protein in living cells using fluorescence microscopy.
Photoaffinity Labels: Incorporating a photoreactive group into the molecule would allow for covalent cross-linking to the target protein upon UV irradiation. This is a powerful technique for unequivocally identifying the direct binding partners of a compound.
Q & A
Q. Characterization
- 1H NMR : Distinct signals for the methoxy group (~δ 3.8–4.0 ppm) and pyrrole NH protons (δ 8.0–10.0 ppm) confirm substitution patterns .
- X-ray crystallography : Resolves regiochemical ambiguities. For example, crystal data (monoclinic P21/c, β = 98.219°) for a methoxy-substituted derivative confirmed the fused ring geometry .
- HPLC-MS : Validates purity and molecular weight, especially for intermediates prone to oxidation .
What pharmacological activities are associated with pyrroloquinoline scaffolds?
Pharmacological Activity
The 3H-pyrrolo[2,3-c]quinoline core exhibits antimalarial potential by targeting Plasmodium enzymes, as seen in marine natural product analogs . Methyl-substituted derivatives act as DNA topoisomerase II inhibitors , with IC50 values in the nanomolar range (e.g., 2 x 10⁻³ µmol/mL for KB cell cytotoxicity) . Activity correlates with substituent position:
- Methoxy groups enhance solubility and target binding.
- Methyl groups at pyridine nitrogen (5H-series) are essential for cytotoxicity .
How do structure-activity relationship (SAR) studies guide pyrroloquinoline optimization?
Advanced SAR Analysis
SAR studies reveal that:
- Methoxy groups at C7 increase DNA intercalation (ΔTm = +19°C for calf thymus DNA) .
- Methyl substituents on the pyrrole ring improve metabolic stability but reduce solubility.
- Symmetrical substitution (e.g., 2,5,9,11-tetramethyl derivatives) maximizes bioactivity by enhancing hydrophobic interactions .
How should researchers address contradictions in reported biological activities?
Data Contradiction Analysis
Discrepancies often arise from:
- Substituent positioning : For example, 5H-series (methyl on pyridine N) vs. 6H-series (no methyl) show 10-fold differences in ΔTm values .
- Assay conditions : Variations in cell lines (e.g., KB vs. HeLa) or enzyme sources (human vs. bacterial topoisomerase II) affect IC50 values.
Resolution : Standardize assays using internal controls (e.g., deuterated analogs as IS) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
What computational tools aid in designing pyrroloquinoline-based inhibitors?
Q. Computational Modeling
- Molecular docking : Predict binding modes to targets like topoisomerase II (PDB: 1ZXM). Methoxy groups form hydrogen bonds with Asp479, while pyrrole rings engage in π-π stacking .
- DFT calculations : Optimize ground-state geometries and predict redox potentials for derivatives prone to oxidation .
Can pyrroloquinoline derivatives be applied in non-therapeutic research?
Analytical Applications
The 4-(pyridin-2-yl)-3H-pyrrolo[2,3-c]quinoline (PPQ) scaffold serves as a fluorescent Zn²⁺ sensor, with emission at 500 nm and selective detection over Cd²⁺/Hg²⁺ . Applications include:
- Intracellular metal ion imaging.
- Environmental monitoring via fluorescence quenching assays.
What strategies modify the methoxy group to enhance bioactivity?
Q. Derivative Design
- Demethylation : Replace methoxy with hydroxyl groups to study H-bonding effects.
- Bioisosteres : Substitute with trifluoromethoxy or ethoxy groups to modulate lipophilicity (logP) .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers during synthesis to prevent unwanted oxidation .
What are the stability considerations for pyrroloquinoline storage?
Q. Stability & Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
